9-甲氧基卡汀-6-酮 N-氧化物

描述

9-Methoxycanthin-6-one is an alkaloid compound isolated from the hairy root culture of Eurycoma longifolia. It has been studied for its potential anti-cancer activities against various cancer cell lines, including ovarian, breast, colorectal, skin, and cervical cancers. The compound has shown to induce apoptosis in a concentration-dependent manner and affects the expression of several apoptotic-related proteins .

Synthesis Analysis

The synthesis of 9-methoxycanthin-6-one has been described in the literature. One approach involves a six-step synthesis process that includes pivotal steps such as the oxidation of intermediates to afford the desired 3-acylindole and the conversion of other intermediates into the target compound . Another approach for synthesizing canthin-6-one alkaloids, including 9-methoxycanthin-6-one, involves a convergent strategy focusing on the construction of the central ring B of the molecule. This method employs a one-pot sequential Pd-catalyzed Suzuki-Miyaura coupling and Cu-catalyzed amidation reaction .

Molecular Structure Analysis

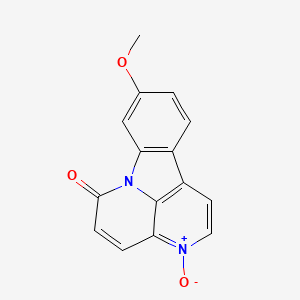

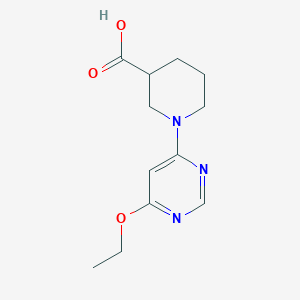

While the specific molecular structure analysis of 9-methoxycanthin-6-one N-oxide is not detailed in the provided papers, the structure of 9-methoxycanthin-6-one has been determined through the synthesis and isolation processes. The compound belongs to the canthin-6-one class of alkaloids, which are known for their complex ring structures and biological activities .

Chemical Reactions Analysis

The chemical reactivity of related compounds, such as N-methoxy-9-methyl-9H-purin-6-amines, has been studied, showing variations in tautomer ratios and reactivity towards alkylation depending on the substituents present. These findings can provide insights into the reactivity of similar N-methoxy compounds like 9-methoxycanthin-6-one . However, specific chemical reactions involving 9-methoxycanthin-6-one N-oxide are not discussed in the provided papers.

Physical and Chemical Properties Analysis

The distribution of 9-methoxycanthin-6-one in various parts of the Eurycoma longifolia plant has been investigated. The compound was found in leaves, petioles, stem, rachis, tap roots, fibrous roots, cotyledons, and embryo of the in vivo plants, with the highest concentration in tap roots. Callus cultures derived from different explants also contained 9-methoxycanthin-6-one, with the highest concentration in fibrous root-derived callus. These findings suggest that 9-methoxycanthin-6-one is widely distributed in the plant and that callus cultures can be a rich source of this compound .

科学研究应用

生物碱的鉴定和分离

- 9-甲氧基卡汀-6-酮 N-氧化物已从各种植物来源中鉴定和分离。在 Fo 等人(1992 年)的一项研究中,它与其他卡汀-6-酮生物碱一起从 Picrolemma granatensis 的树枝中分离,并通过光谱分析进行了鉴定 (Fo 等人,1992).

药代动力学和生物利用度

- Tan 等人(2002 年)进行的一项研究开发了一种 HPLC 方法来测定大鼠和人血浆中的 9-甲氧基卡汀-6-酮。该方法用于对该化合物在大鼠中的药代动力学/生物利用度进行了初步研究,提供了对其吸收和分布的见解 (Tan 等人,2002).

抗癌活性

- 9-甲氧基卡汀-6-酮的体外抗癌活性已得到广泛研究。Yunos 等人(2022 年)研究了其对各种癌细胞系的作用,发现它以浓度依赖性方式诱导细胞凋亡,并影响凋亡相关蛋白的表达 (Yunos 等人,2022).

抗炎特性

- Ngoc 等人(2016 年)的研究证明了 9-甲氧基卡汀-6-酮的抗炎作用。发现它能抑制脂多糖诱导的细胞中的一氧化氮生成,表明在治疗炎症性疾病中具有潜在应用 (Ngoc 等人,2016).

在植物部分和培养物中的分布

- Mahmood 等人(2011 年)的一项研究分析了 9-甲氧基卡汀-6-酮在 Eurycoma longifolia 植物的各个部分和愈伤组织培养中的分布。这项研究提供了有关该化合物在不同植物组织中的生物合成和积累的宝贵信息 (Mahmood 等人,2011).

合成和化学分析

- Gollner 和 Koutentis(2010 年)描述了卡汀-6-酮生物碱(包括 9-甲氧基卡汀-6-酮)的两步全合成。这项研究为合成这些化合物提供了一种有效的方法,这可能有利于进一步的药理学研究 (Gollner 和 Koutentis,2010).

对免疫反应的影响

- Siveen 和 Kuttan(2012 年)研究了 10-甲氧基卡汀-6-酮对体液免疫反应的调节,他们发现它显着降低了巨噬细胞中促炎细胞因子和一氧化氮的产生。这表明其在免疫调节中的潜在作用 (Siveen 和 Kuttan,2012).

安全和危害

未来方向

作用机制

Target of Action

9-Methoxycanthin-6-one N-oxide, also known as 9-Methoxycanthin-6-one, is an indole alkaloid . It has been found to exhibit cytotoxic activity towards various human cancer cell lines . The primary targets of this compound are cancer cells, particularly ovarian cancer (A2780, SKOV-3), breast cancer (MCF-7), colorectal cancer (HT29), skin cancer (A375), and cervical cancer (HeLa) cell lines .

Mode of Action

The compound interacts with its targets by inducing apoptosis, a process of programmed cell death . It affects the expressions of apoptotic-related proteins, including pyruvate kinase (PKM), annexin A2 (ANXA2), galectin 3 (LGAL3), heterogeneous nuclear ribonucleoprotein A1 (HNRNP1A1), peroxiredoxin 3 (PRDX3), and glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . This interaction results in changes in the cell’s normal functions, leading to cell death.

Biochemical Pathways

The compound affects several biochemical pathways. It influences the expressions of proteins involved in apoptosis, such as PKM, ANXA2, LGAL3, HNRNP1A1, PRDX3, and GAPDH . Other proteins like acetyl-CoA acyltransferase 2 (ACAA2), aldehyde dehydrogenase 1 (ALDH1A1), capping protein (CAPG), eukaryotic translation elongation factor 1 (EEF1A1), malate dehydrogenase 2 (MDH2), purine nucleoside phosphorylase (PNP), and triosephosphate isomerase 1 (TPI1) were also identified to be associated with cell death induced by 9-Methoxycanthin-6-one .

Pharmacokinetics

In terms of bioavailability, 9-Methoxycanthin-6-one exhibits good solubility in methanol, making it suitable for formulation in certain pharmaceutical products . Its polyunsaturated nature also suggests potential benefits in the context of oxidative stress and inflammation .

Result of Action

The molecular and cellular effects of 9-Methoxycanthin-6-one’s action include the induction of apoptosis in a concentration-dependent manner . This leads to the death of cancer cells, thereby exhibiting its anti-cancer activities .

Action Environment

Several factors can influence the action, efficacy, and stability of 9-Methoxycanthin-6-one. For instance, the compound’s production in callus cultures is affected by different medium compositions and physical factors . A higher production of 9-Methoxycanthin-6-one is obtained from callus cultured in ¾ MS basal media . At fructose of 2% (w/v), the production of 9-Methoxycanthin-6-one is promoted to gain the highest yield, compared to other carbon sources tested . The addition of 2.0-mg·L −1 dicamba also increases 9-Methoxycanthin-6-one production .

属性

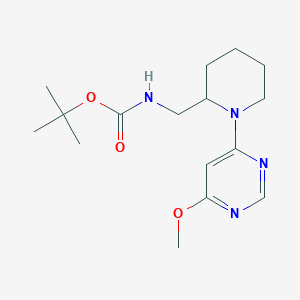

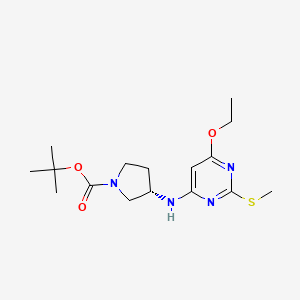

IUPAC Name |

13-methoxy-6-oxido-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-6-ium-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c1-20-9-2-3-10-11-6-7-16(19)12-4-5-14(18)17(15(11)12)13(10)8-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADUHWGVUSHTRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C4N2C(=O)C=CC4=[N+](C=C3)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine](/img/structure/B3027690.png)